molecular formula C9H16O B019633 3-Cyclohexylpropanal CAS No. 4361-28-8

3-Cyclohexylpropanal

Cat. No.: B019633
CAS No.: 4361-28-8
M. Wt: 140.22 g/mol
InChI Key: RKFNAZGRJVNWEW-UHFFFAOYSA-N
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Description

3-Cyclohexylpropanal: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a cyclohexyl ring via a three-carbon chain. This compound is known for its applications in various fields, including organic synthesis and fragrance industries .

Scientific Research Applications

3-Cyclohexylpropanal has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropanal can be synthesized through several methods. One common approach involves the reduction of 3-cyclohexylpropanone using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroformylation of cyclohexyl ethylene using a rhodium catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation process due to its efficiency and scalability. This method involves the reaction of cyclohexyl ethylene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst, yielding this compound as the primary product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, hydroxylamine.

Major Products Formed:

    Oxidation: 3-Cyclohexylpropanoic acid.

    Reduction: 3-Cyclohexylpropanol.

    Substitution: Imines, oximes.

Mechanism of Action

The mechanism of action of 3-cyclohexylpropanal primarily involves its reactivity as an aldehyde. The formyl group can undergo nucleophilic addition reactions, forming various derivatives. In biological systems, it can interact with nucleophiles such as amino acids and proteins, potentially leading to the formation of Schiff bases and other adducts .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its reduced (alcohol) and oxidized (acid) forms. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-cyclohexylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFNAZGRJVNWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195886
Record name Cyclohexanepropionaldehyde
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4361-28-8
Record name Cyclohexanepropanal
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Synthesis routes and methods I

Procedure details

3-Cyclohexyl-1-propanol (3.96 g, 27.8 mmol) was dissolved in DCM (90 mL) at 0° C. and treated sequentially with dimethyl sulfoxide (3.25 g, 41.7 mmol), N,N-diisopropylethylamine (8.98 g, 69.6 mmol) and sulfur trioxide pyridine.complex (11 g, 69.6 mmol). After one hour, the reaction mixture was diluted with DCM (100 mL) and washed with 1N aqueous HCl (3×50 mL), saturated sodium bicarbonate (3×50 mL), and brine. The organic layer was dried over MgSO4, filtered, and concentrated to yield the title intermediate as a light yellow oil (3.8 g). 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 9.72 (s, 1H), 3.65-3.72 (m, 2H), 2.46 (t, 2H), 1.65-1.73 (m, 3H), 1.51-1.56 (m, 2H), 1.14-1.48 (m, 4H), 0.85-0.96 (m, 2H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Cyclohexyl-1-propanol (3.96 g, 27.8 mmol) was dissolved in DCM (90 mL) at 0° C. and treated sequentially with dimethyl sulfoxide (3.25 g, 41.7 mmol), N,N-diisopropylethylamine (8.98 g, 69.6 mmol) and sulfur trioxide pyridine complex (11 g, 69.6 mmol). After one hour, the reaction mixture was diluted with DCM (100 mL) and washed with 1N aqueous HCl (3×50 mL), saturated sodium bicarbonate (3×50 mL), and brine. The organic layer was dried over MgSO4, filtered, and concentrated to yield the title intermediate as a light yellow oil (3.8 g). 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 9.72 (s, 1H), 3.65-3.72 (m, 2H), 2.46 (t, 2H), 1.65-1.73 (m, 3H), 1.51-1.56 (m, 2H), 1.14-1.48 (m, 4H), 0.85-0.96 (m, 2H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Cyclohexyl-1-propanol (3.96 g, 27.8 mmol) was dissolved in DCM (90 mL) at 0° C. and treated sequentially with dimethyl sulfoxide (3.25 g, 41.7 mmol), N,N-diisopropylethylamine (8.98 g, 69.6 mmol) and sulfur trioxide pyridine-complex (11 g, 69.6 mmol). After one hour, the reaction mixture was diluted with DCM (100 mL) and washed with 1N aqueous HCl (3×50 mL), saturated sodium bicarbonate (3×50 mL), and brine. The organic layer was dried over MgSO4, filtered, and concentrated to yield the title intermediate as a light yellow oil (3.8 g). 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 9.72 (s, 1H), 3.65-3.72 (m, 2H), 2.46 (t, 2H), 1.65-1.73 (m, 3H), 1.51-1.56 (m, 2H), 1.14-1.48 (m, 4H), 0.85-0.96 (m, 2H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylpropanal
Reactant of Route 2
3-Cyclohexylpropanal
Reactant of Route 3
3-Cyclohexylpropanal
Reactant of Route 4
3-Cyclohexylpropanal
Reactant of Route 5
3-Cyclohexylpropanal
Reactant of Route 6
3-Cyclohexylpropanal
Customer
Q & A

Q1: Can 3-cyclohexylpropanal be used as a starting material for the synthesis of complex molecules like lactams?

A1: Yes, [] demonstrates the successful utilization of this compound as an enolate precursor in NHC-catalyzed [4+2] cycloaddition reactions with α,β-unsaturated ketimines. This reaction leads to the formation of six-membered lactams, showcasing the potential of this compound in complex molecule synthesis. []

Q2: What are the advantages of using this compound compared to other enolate precursors in NHC-catalyzed reactions?

A2: Unlike pre-functionalized aldehydes, ketones, or esters commonly used in NHC-catalyzed [4+2] cycloadditions, this compound offers the advantage of being a stable and readily available aliphatic aldehyde. [] This eliminates the need for pre-functionalization steps, simplifying the synthetic route and broadening the substrate scope. []

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